molecular formula C8H19N3 B1612569 2-(4-Methylpiperazin-1-yl)propan-1-amine CAS No. 70717-54-3

2-(4-Methylpiperazin-1-yl)propan-1-amine

Cat. No. B1612569
CAS RN: 70717-54-3
M. Wt: 157.26 g/mol
InChI Key: WQFHGCFNHAPPTM-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)propan-1-amine is a N-alkylpiperazine that is piperazine substituted by a methyl and a 2-aminoethyl group at the N atoms respectively . It has a role as a human metabolite .


Molecular Structure Analysis

The molecular formula of 2-(4-Methylpiperazin-1-yl)propan-1-amine is C8H19N3 . The InChI string is InChI=1S/C8H19N3/c1-8(7-9)11-5-3-10(2)4-6-11/h8H,3-7,9H2,1-2H3 . The Canonical SMILES string is CC(CN)N1CCN(CC1)C .


Physical And Chemical Properties Analysis

The molecular weight of 2-(4-Methylpiperazin-1-yl)propan-1-amine is 157.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The topological polar surface area is 32.5 Ų .

Scientific Research Applications

Synthesis of Pyrazolo-pyrazine and Pyridine Derivatives

The compound 2-(4-Methylpiperazin-1-yl)propan-1-amine has been utilized in the synthesis of pyrazolo-pyrazine and pyridine derivatives. These derivatives are significant in medicinal chemistry due to their potential therapeutic properties .

Solvating and Stabilizing Agent

This chemical has been used as a solvating and stabilizing agent in the preparation of uniform silver nanoparticles, which are less than 10nm in size. Such nanoparticles have applications in various fields including electronics, medicine, and materials science .

Potential Antidepressants

In pharmacological research, derivatives of this compound have been studied for their antidepressant properties. Specifically, 2-(4-methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile has shown promise in rodent behavioral models, indicating potential as a new class of antidepressants .

Pharmaceutical Formulations

The compound is also a key ingredient in certain pharmaceutical formulations. For example, it is part of the structure of olanzapine, a medication used to treat schizophrenia and bipolar disorder .

Chemical Research and Development

As a building block in chemical synthesis, 2-(4-Methylpiperazin-1-yl)propan-1-amine is used extensively in research and development within the chemical industry to create various complex molecules for further study .

properties

IUPAC Name

2-(4-methylpiperazin-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3/c1-8(7-9)11-5-3-10(2)4-6-11/h8H,3-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFHGCFNHAPPTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586427
Record name 2-(4-Methylpiperazin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylpiperazin-1-yl)propan-1-amine

CAS RN

70717-54-3
Record name 2-(4-Methylpiperazin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methylpiperazin-1-yl)propan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-(4-Methyl-1-piperazinyl)propionitrile (38.3 g.) in 50 ml. of dry ether is added in a dropwise manner to a stirred solution of 19 g. of lithium aluminum hydride in 600 ml. of dry ether. The resulting mixture is heated at reflux for 1 hour, cooled and treated in sequence with 10 ml. of water, 7.5 ml. of 20% aqueous sodium hydroxide, and 35 ml. of water. The mixture is filtered and the filtrate is evaporated. The residue is fractionated at reduced pressure to give 2-(4-methyl-1-piperazinyl)propylamine as an oil, b.p. 92°-93° C./9 mm.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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